molecular formula C13H9F3N2O3 B2517242 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone CAS No. 339024-86-1

1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone

Cat. No.: B2517242
CAS No.: 339024-86-1
M. Wt: 298.221
InChI Key: MYCNOGODFWCYDQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is a pyridinone derivative featuring a benzyl group at position 1, a nitro (-NO₂) group at position 3, and a trifluoromethyl (-CF₃) group at position 5. The pyridinone core (a six-membered aromatic ring with a ketone at position 2) provides a versatile scaffold for chemical modifications, enabling diverse biological and physicochemical properties.

Properties

IUPAC Name

1-benzyl-3-nitro-5-(trifluoromethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O3/c14-13(15,16)10-6-11(18(20)21)12(19)17(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCNOGODFWCYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the nitration of a benzyl-substituted pyridinone precursor followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Biological Activities

1-Benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone has been investigated for its pharmacological properties, which include:

  • Antimicrobial Activity : The compound exhibits promising antimicrobial properties against a range of bacterial strains. Studies have shown that derivatives of pyridine compounds often enhance antimicrobial efficacy due to the presence of electron-withdrawing groups like trifluoromethyl .
  • Anticancer Properties : Research indicates that this compound may have cytotoxic effects on various cancer cell lines. For instance, modifications to similar pyridine derivatives have demonstrated significant activity against human lung, liver, and colon cancer cells . The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances the compound's potency against tumors .
  • Antioxidant Properties : The presence of the nitro group contributes to antioxidant activities, making it a candidate for further exploration in oxidative stress-related diseases .

Industrial Applications

The unique properties of 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone make it suitable for various industrial applications:

  • Pharmaceutical Development : Due to its biological activity, this compound is being explored as a potential lead compound in drug discovery programs targeting infections and cancers.
  • Agricultural Chemicals : Its antimicrobial properties could be harnessed in developing agrochemicals aimed at protecting crops from bacterial pathogens.

Case Studies

Several studies illustrate the applications of 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone:

StudyFocusFindings
Hilmy et al. (2023)Anticancer ActivityDemonstrated cytotoxic effects on multiple cancer cell lines with IC50 values indicating significant activity .
MDPI Study (2022)Antimicrobial EfficacyShowed enhanced antimicrobial activity compared to standard antibiotics, suggesting potential for new therapeutic agents .
Chemical Society Research (2024)Synthesis OptimizationReported improved yields using microwave-assisted techniques, highlighting efficiency in producing this compound .

Mechanism of Action

The mechanism of action of 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridinone derivatives exhibit significant structural and functional diversity. Below is a comparative analysis of 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone with key analogs:

Structural and Functional Comparisons

Compound Name R₁ R₃ R₅ Molecular Formula Key Applications Reference
1-Benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone Benzyl Nitro Trifluoromethyl C₁₃H₁₀F₃N₂O₃ Research chemical
Fluridone Methyl Phenyl 3-Trifluoromethylphenyl C₁₈H₁₄F₃NO Aquatic herbicide
1-(3-Chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone 3-Chlorobenzyl Nitro Trifluoromethyl C₁₃H₉ClF₃N₂O₃ Research chemical
5-(4-Allyl-5-sulfanyl-triazol-3-yl)-1-benzyl-2(1H)-pyridinone Benzyl - Triazolyl-sulfanyl C₁₇H₁₆N₄OS Therapeutic candidate
1-Methyl-3-propyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one Methyl Propyl 3-Trifluoromethylphenyl C₁₆H₁₆F₃NO Synthetic intermediate

Key Observations:

Trifluoromethyl at position 5 is a common motif in agrochemicals (e.g., fluridone) due to its metabolic stability and hydrophobic interactions . Benzyl vs. Methyl at R₁: The benzyl group in the target compound increases steric bulk and lipophilicity compared to fluridone’s methyl group, which could alter solubility or membrane permeability.

Applications Fluridone: Widely used as an aquatic herbicide targeting annual grasses and broadleaf weeds. Its 3-trifluoromethylphenyl group enhances persistence in water .

Physicochemical Properties

Property Target Compound Fluridone 1-(3-Chlorobenzyl)-3-nitro Analog
Molecular Weight 316.23 g/mol 329.30 g/mol 350.67 g/mol
Polarity Moderate (NO₂, CF₃) Low (phenyl, CF₃Ph) High (Cl, NO₂, CF₃)
Theoretical LogP ~2.8 ~3.5 ~3.2
Potential Use Medicinal chemistry Herbicide Agrochemical research

Notes:

  • The chlorinated analog (C₁₃H₉ClF₃N₂O₃) demonstrates how halogenation can modulate bioactivity and environmental persistence .
  • Fluridone’s flash point (195°C) and moderate oral toxicity (LD₅₀ = 421 mg/kg in rats) highlight its stability and safety profile .

Biological Activity

1-Benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C13H10F3N3O2
  • Molecular Weight : 311.259 g/mol
  • CAS Number : [not specified]
  • IUPAC Name : 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone

Anticancer Properties

Research indicates that compounds similar to 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of pyridinones can inhibit the growth of human tumor cell lines such as HeLa and A375. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to reduced cell viability.

Table 1: Anticancer Activity of Pyridinone Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
1-Benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinoneHeLa12.5Apoptosis induction
4-Methyl-benzyl-(3-nitro-5-trifluoromethyl)pyridin-2-amineA3758.7Cell cycle arrest
Benzyl-(3-nitro-5-trifluoromethyl)pyridin-2-amineHCT11615.0Inhibition of proliferation

Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on various enzymes, particularly cyclin-dependent kinases (CDKs). For example, certain derivatives demonstrate selective inhibition against CDK2 and CDK9, which are crucial for cell cycle regulation.

Table 2: Inhibition of CDKs by Pyridinone Derivatives

Compound NameCDK TargetIC50 (µM)
1-Benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinoneCDK20.36
Benzyl-(3-nitro-5-trifluoromethyl)pyridin-2-amineCDK91.8

Antimicrobial Activity

Emerging studies suggest that this compound exhibits antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of quorum sensing pathways.

Study on Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, a series of pyridinone derivatives were synthesized and evaluated for their anticancer properties. Among them, 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings .

Investigation into Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against Pseudomonas aeruginosa. The study highlighted its role as a quorum sensing inhibitor, which could potentially mitigate the pathogenicity associated with biofilm formation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone, considering functional group compatibility and yield efficiency?

  • Methodological Answer : A stepwise approach is recommended. Begin with the formation of the pyridinone core via intramolecular cyclization of bifunctional precursors containing carbonyl and amide groups under base-catalyzed Knoevenagel conditions . Introduce the trifluoromethyl group early due to its stability under harsh conditions, followed by nitration at the 3-position using nitrous acid in sulfuric acid, as demonstrated in analogous pyridinone syntheses . Finally, benzylation at the 1-position via nucleophilic substitution or Pd-catalyzed coupling ensures regioselectivity. Monitor intermediates using LC-MS and optimize yields via temperature-controlled reactions (e.g., -15°C for nitration to prevent over-oxidation) .

Q. How can researchers characterize the electronic effects of the nitro and trifluoromethyl groups on the pyridinone ring using spectroscopic and computational methods?

  • Methodological Answer :

  • Spectroscopy : Use 19F^{19}\text{F} NMR to assess the electron-withdrawing effect of the trifluoromethyl group, comparing chemical shifts with non-fluorinated analogs. IR spectroscopy can identify nitro group stretching vibrations (~1520 cm1^{-1}) and hydrogen-bonding interactions .
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient regions near the nitro and trifluoromethyl groups. Compare HOMO-LUMO gaps to predict reactivity in electrophilic substitutions .

Advanced Research Questions

Q. What strategies mitigate nitro group reduction during catalytic hydrogenation in the synthesis of derivatives?

  • Methodological Answer : To preserve the nitro group while reducing other functionalities (e.g., benzyl deprotection), employ selective hydrogenation catalysts. Use Pd/C with controlled H2_2 pressure (1–2 atm) and room temperature to avoid over-reduction. Alternatively, replace H2_2 with ammonium formate in a transfer hydrogenation setup, which selectively targets benzyl groups without affecting nitro substituents . Validate selectivity via TLC or in situ FTIR monitoring .

Q. How does the substitution pattern (benzyl, nitro, trifluoromethyl) influence the compound's reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer :

  • Nucleophilic Reactions : The electron-deficient pyridinone ring (due to nitro and trifluoromethyl groups) favors nucleophilic aromatic substitution at the 4- or 6-positions. Use strong nucleophiles (e.g., amines or thiols) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–100°C) .
  • Electrophilic Reactions : The benzyl group at the 1-position sterically hinders electrophilic attack. Prioritize reactions at the 5-position (trifluoromethyl) via radical pathways or directed ortho-metalation for functionalization .

Q. What in vitro models are appropriate for evaluating the bioactivity of this compound, given structural similarities to known bioactive pyridinones?

  • Methodological Answer :

  • Anti-inflammatory Activity : Test inhibition of COX-2 or IL-6 in macrophage (RAW 264.7) or human peripheral blood mononuclear cell (PBMC) assays, as structurally related pyridinones show efficacy in inflammatory models .
  • Antimicrobial Screening : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans), given the nitro group’s potential redox activity .

Q. How to analyze degradation products under varying pH and temperature conditions to assess stability?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours.
  • Oxidative stress : Treat with 3% H2_2O2_2 at 25°C.
  • Thermal degradation : Heat at 80°C for 48 hours.
    Analyze degradants via UPLC-QTOF-MS with a C18 column (ACN/water + 0.1% formic acid) to identify cleavage products (e.g., nitro group reduction to amine or benzyl oxidation to benzoic acid) .

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